molecular formula C9H8F2N2O4 B14732810 Ethyl (2,4-difluoro-6-nitrophenyl)carbamate CAS No. 5400-56-6

Ethyl (2,4-difluoro-6-nitrophenyl)carbamate

Cat. No.: B14732810
CAS No.: 5400-56-6
M. Wt: 246.17 g/mol
InChI Key: ATRLNLAWIVJYMK-UHFFFAOYSA-N
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Description

Ethyl (2,4-difluoro-6-nitrophenyl)carbamate is an organic compound with the molecular formula C₉H₈F₂N₂O₄ It is characterized by the presence of ethyl, difluoro, nitro, and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2,4-difluoro-6-nitrophenyl)carbamate typically involves the reaction of 2,4-difluoro-6-nitroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,4-difluoro-6-nitroaniline+ethyl chloroformateethyl (2,4-difluoro-6-nitrophenyl)carbamate\text{2,4-difluoro-6-nitroaniline} + \text{ethyl chloroformate} \rightarrow \text{this compound} 2,4-difluoro-6-nitroaniline+ethyl chloroformate→ethyl (2,4-difluoro-6-nitrophenyl)carbamate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2,4-difluoro-6-nitrophenyl)carbamate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions.

Major Products

    Reduction: Ethyl (2,4-difluoro-6-aminophenyl)carbamate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2,4-difluoro-6-nitroaniline and ethanol.

Scientific Research Applications

Ethyl (2,4-difluoro-6-nitrophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacophore.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2,4-difluoro-6-nitrophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The difluoro and nitro groups may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2,6-difluorobenzyl)carbamate
  • 4-Nitrophenylchloroformate derivatives
  • Indole derivatives with carbamate functionality

Uniqueness

Ethyl (2,4-difluoro-6-nitrophenyl)carbamate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

5400-56-6

Molecular Formula

C9H8F2N2O4

Molecular Weight

246.17 g/mol

IUPAC Name

ethyl N-(2,4-difluoro-6-nitrophenyl)carbamate

InChI

InChI=1S/C9H8F2N2O4/c1-2-17-9(14)12-8-6(11)3-5(10)4-7(8)13(15)16/h3-4H,2H2,1H3,(H,12,14)

InChI Key

ATRLNLAWIVJYMK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1F)F)[N+](=O)[O-]

Origin of Product

United States

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